3-(2,4-Dimethoxy-phenyl)-1-methyl-propylamine
Overview
Description
3-(2,4-Dimethoxy-phenyl)-1-methyl-propylamine is an organic compound belonging to the class of phenethylamines. This compound is characterized by the presence of two methoxy groups attached to the benzene ring at the 2 and 4 positions, and a propylamine chain attached to the 3 position. It is structurally related to other phenethylamines, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dimethoxy-phenyl)-1-methyl-propylamine can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dimethoxybenzaldehyde with nitroethane to form the corresponding nitrostyrene, which is then reduced to the amine using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dimethoxy-phenyl)-1-methyl-propylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the amine group.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, particularly at the positions ortho and para to the methoxy groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst (Pd/C) are typical reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(2,4-Dimethoxy-phenyl)-1-methyl-propanoic acid.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives of the original compound.
Scientific Research Applications
3-(2,4-Dimethoxy-phenyl)-1-methyl-propylamine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in neurotransmitter research.
Medicine: Investigated for its potential therapeutic effects, including its role as a monoamine oxidase inhibitor.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-(2,4-Dimethoxy-phenyl)-1-methyl-propylamine involves its interaction with monoamine oxidase enzymes, inhibiting their activity and thereby increasing the levels of monoamine neurotransmitters such as dopamine and serotonin in the brain. This inhibition can lead to various physiological and psychological effects, making it a compound of interest in neuropharmacology.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: Similar structure but lacks the propylamine chain.
Mescaline: Contains an additional methoxy group at the 5 position.
2,4-Dimethoxyamphetamine: Similar structure but with an additional methyl group on the amine.
Uniqueness
3-(2,4-Dimethoxy-phenyl)-1-methyl-propylamine is unique due to its specific substitution pattern and the presence of the propylamine chain, which can influence its biological activity and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
4-(2,4-dimethoxyphenyl)butan-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-9(13)4-5-10-6-7-11(14-2)8-12(10)15-3/h6-9H,4-5,13H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKBLOGXWMZKKOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=C(C=C(C=C1)OC)OC)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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